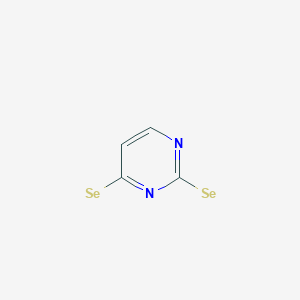
1H-Pyrimidine-2,4-diselone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Pyrimidine-2,4-diselone is a heterocyclic organic compound that has gained significant attention in scientific research due to its unique chemical structure and potential applications. This compound is composed of two selenium atoms and a pyrimidine ring, making it an interesting target for synthesis and investigation.
作用機序
The mechanism of action of 1H-Pyrimidine-2,4-diselone is not yet fully understood, but it is believed to involve the interaction of the selenium atoms with biological targets. This interaction may result in the inhibition of bacterial or fungal growth, or the activation of specific chemical reactions.
生化学的および生理学的効果
1H-Pyrimidine-2,4-diselone has been shown to have a range of biochemical and physiological effects. In particular, it has been found to have antioxidant and anti-inflammatory properties, as well as the ability to inhibit the growth of certain bacteria and fungi. Additionally, it has been shown to have potential neuroprotective effects, making it a promising target for further investigation in the treatment of neurological disorders.
実験室実験の利点と制限
The use of 1H-Pyrimidine-2,4-diselone in lab experiments has several advantages, including its unique chemical structure and potential applications in various scientific fields. However, there are also limitations to its use, including the potential toxicity of selenium and the need for specialized equipment and procedures for its synthesis and handling.
将来の方向性
There are several future directions for the investigation of 1H-Pyrimidine-2,4-diselone. These include further exploration of its potential applications in organic synthesis, as well as its use as a fluorescent probe for the detection of metal ions. Additionally, further investigation into its potential neuroprotective effects and its interactions with biological targets may lead to the development of new treatments for neurological disorders. Finally, the synthesis and investigation of new derivatives of 1H-Pyrimidine-2,4-diselone may lead to the discovery of compounds with even greater potential in scientific research.
合成法
The synthesis of 1H-Pyrimidine-2,4-diselone can be achieved through several methods, including the reaction of pyrimidines with diselenides or the oxidation of 2,4-dihydroxypyrimidines with selenium dioxide. The use of these methods has resulted in the successful synthesis of this compound, allowing for further research into its properties and potential applications.
科学的研究の応用
1H-Pyrimidine-2,4-diselone has been investigated for its potential applications in various scientific fields. In particular, it has been studied for its antibacterial and antifungal properties, as well as its potential as a catalyst in organic reactions. Additionally, it has been investigated for its potential as a fluorescent probe for the detection of metal ions.
特性
CAS番号 |
10443-86-4 |
|---|---|
製品名 |
1H-Pyrimidine-2,4-diselone |
分子式 |
C4H2N2Se2 |
分子量 |
236 g/mol |
InChI |
InChI=1S/C4H2N2Se2/c7-3-1-2-5-4(8)6-3/h1-2H |
InChIキー |
PNARTZUNXURWLX-UHFFFAOYSA-N |
SMILES |
C1=CN=C(N=C1[Se])[Se] |
正規SMILES |
C1=CN=C(N=C1[Se])[Se] |
その他のCAS番号 |
10443-86-4 |
同義語 |
1H-pyrimidine-2,4-diselone |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-Bromo-4-chloro-1H-imidazo[4,5-C]pyridine](/img/structure/B170345.png)
![1,3-Dihydrobenzo[c]isothiazole 2,2-dioxide](/img/structure/B170347.png)
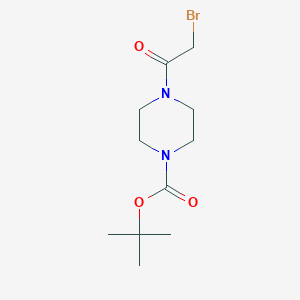
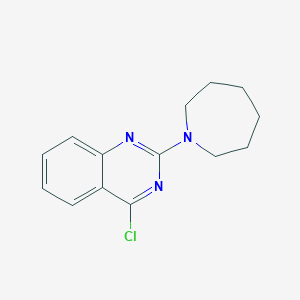
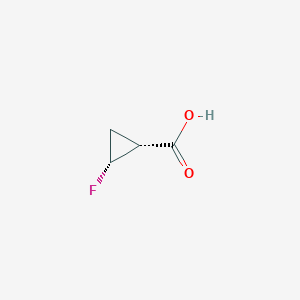
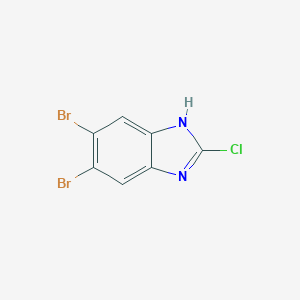
![2-Chloro-5-methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B170362.png)
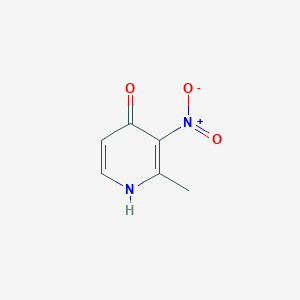
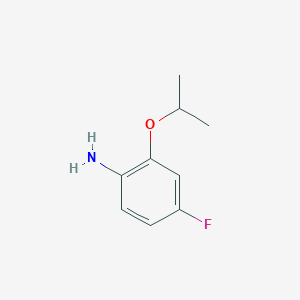
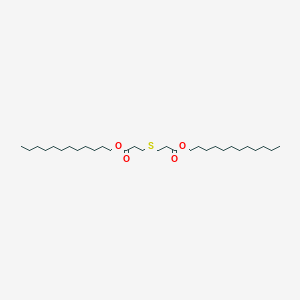
![2-[3-(4-Chlorophenyl)-2-[(2,4-dichlorobenzoyl)imino]-4-oxo-5-thiazolidinylidene]-acetic acid, methyl ester](/img/structure/B170370.png)
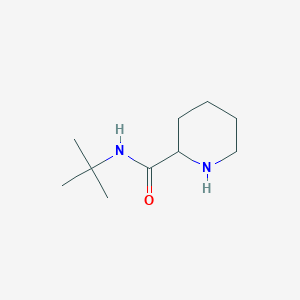
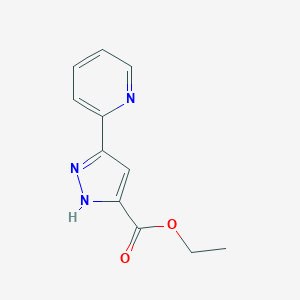
![2-Phenylimidazo[1,2-A]Pyrazine](/img/structure/B170382.png)